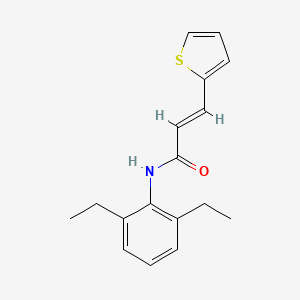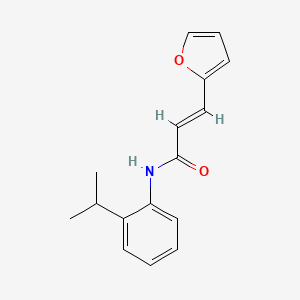![molecular formula C15H12ClF2NOS B5707756 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5707756.png)
2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide, commonly known as C646, is a synthetic compound that has been extensively studied in the field of cancer research. It is a potent inhibitor of the histone acetyltransferase enzyme, p300/CBP-associated factor (PCAF), which plays a crucial role in the regulation of gene expression.
Mécanisme D'action
C646 inhibits 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide by binding to the acetyl-CoA binding site of the enzyme, thereby preventing the acetylation of histones and other transcription factors. This results in altered gene expression patterns, leading to reduced cancer cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, C646 has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of pathogenic bacteria and fungi, as well as to reduce inflammation in animal models of arthritis and colitis. C646 has also been shown to improve insulin sensitivity and glucose tolerance in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using C646 in lab experiments is its high potency and selectivity for 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide inhibition. This allows for precise modulation of gene expression patterns without affecting other cellular processes. However, one limitation of using C646 is its relatively short half-life, which requires frequent dosing in animal models.
Orientations Futures
There are several future directions for research on C646. One area of interest is the development of more potent and selective 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide inhibitors based on the structure of C646. Another area of interest is the investigation of the role of this compound in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the use of C646 in combination with other cancer therapies is an area of active research. Finally, the development of new delivery methods for C646, such as nanoparticles or liposomes, may improve its efficacy and reduce dosing frequency.
Méthodes De Synthèse
The synthesis of C646 involves the reaction of 2-chlorobenzyl chloride with 2,6-difluoroaniline to form 2-[(2,6-difluorophenyl)amino]chloromethylbenzene. This intermediate is then reacted with thioacetic acid to form the final product, 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide. The synthesis of C646 has been reported in several research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
C646 has been extensively studied in the field of cancer research due to its ability to inhibit the 2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide enzyme. This compound is a histone acetyltransferase that plays a critical role in the regulation of gene expression by acetylating histones and other transcription factors. Overexpression of this compound has been observed in several types of cancer, including breast, lung, and prostate cancer. Inhibition of this compound by C646 has been shown to reduce cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NOS/c16-11-5-2-1-4-10(11)8-21-9-14(20)19-15-12(17)6-3-7-13(15)18/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGFCGFIWBHSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=C(C=CC=C2F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)

![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)

![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)


![2,3,4,5,6-pentafluorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5707755.png)
